

# BioNTech's FixVac and iNeST platforms explained

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BNTX      |           |
| Cat. No.:            | B15619725 | Get Quote |

## Core Technology: mRNA and Delivery Formulation

At the heart of both the FixVac and iNeST platforms lies messenger RNA (mRNA) technology, specifically optimized uridine mRNA (uRNA). This modification enhances the immunostimulatory properties of the vaccine, aiming to boost overall efficacy.[1][2] The mRNA molecules encode the blueprint for specific tumor antigens, which, upon administration, are translated into proteins by the patient's own cellular machinery.

A critical component of these platforms is the proprietary RNA-lipoplex (RNA-LPX) delivery system. This formulation encapsulates the mRNA, protecting it from degradation and facilitating targeted delivery to antigen-presenting cells (APCs), particularly dendritic cells (DCs), in lymphoid tissues like the spleen and lymph nodes.[2][3] This targeted delivery is designed to trigger a potent and precise innate and adaptive immune response.[2][4]

# FixVac Platform: "Off-the-Shelf" Cancer Immunotherapy

The FixVac platform is an "off-the-shelf" approach that utilizes a fixed combination of non-mutated, tumor-associated antigens (TAAs) that are commonly shared among patients with a specific type of cancer.[1][2] This strategy allows for the production of a standardized vaccine ready for immediate use in patients whose tumors express one or more of the target antigens.



### **Mechanism of Action**

The intravenously administered RNA-LPX formulation is engineered to be taken up by dendritic cells.[2][5] Inside the DCs, the mRNA is released and translated into the specific TAAs. These antigens are then processed and presented on the DC surface via Major Histocompatibility Complex (MHC) class I and II molecules. This presentation, combined with the innate immune stimulation provided by the uRNA and lipoplex formulation, leads to the activation and strong expansion of antigen-specific CD4+ and CD8+ T cells.[4][6] These activated cytotoxic T lymphocytes (CTLs) can then recognize and eliminate cancer cells that display the target TAAs. The induced immune response is characterized by a Th1 phenotype, crucial for cell-mediated immunity, and the generation of long-lasting memory T cells.[4]

#### **Key Candidate: BNT111 (Melanoma)**

BNT111 is the lead candidate from the FixVac platform and targets advanced melanoma.[4] It encodes a fixed set of four melanoma-associated antigens: NY-ESO-1, MAGE-A3, tyrosinase, and TPTE.[4][7] Over 90% of cutaneous melanomas express at least one of these antigens.

#### **Clinical Data Summary: BNT111**

Clinical trials have evaluated BNT111 both as a monotherapy and in combination with PD-1 checkpoint inhibitors.



| Trial / Cohort               | Number of<br>Patients    | Treatment                                 | Key Outcomes                                                                                                  | Adverse Events                                                                     |
|------------------------------|--------------------------|-------------------------------------------|---------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| Phase 1 (Lipo-<br>MERIT)     | 89 (Safety)              | BNT111<br>Monotherapy<br>(7.2μg to 400μg) | Well tolerated with no dose-limiting toxicity. [1][4]                                                         | Mild to moderate,<br>transient flu-like<br>symptoms (e.g.,<br>pyrexia, chills).[4] |
| Phase 1<br>(Efficacy Subset) | 25 (CPI-<br>experienced) | BNT111<br>Monotherapy                     | 3 Partial Responses (PR), 7 Stable Disease (SD), 1 Complete Metabolic Remission.[4]                           | N/A                                                                                |
| Phase 1<br>(Efficacy Subset) | 17 (CPI-<br>experienced) | BNT111 + anti-<br>PD-1                    | 6 Partial<br>Responses (PR).<br>[4]                                                                           | N/A                                                                                |
| Phase 2<br>(BNT111-01)       | N/A                      | BNT111 +<br>Cemiplimab<br>(anti-PD-1)     | Statistically significant improvement in Overall Response Rate (ORR) compared to historical control.[6][8][9] | Consistent with previous trials.[6]                                                |

#### **Experimental Protocols**

Immunological Assessment (IFN-y ELISpot Assay): The Enzyme-Linked Immunospot (ELISpot) assay is a key method used to quantify the frequency of antigen-specific, cytokine-secreting T cells.[10][11]

- Plate Preparation: 96-well PVDF membrane plates are pre-coated with a capture antibody specific for Interferon-gamma (IFN-y).[12]
- Cell Plating: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from patient blood samples. A defined number of cells are plated in each well.[10][12]



- Stimulation: Cells are stimulated ex vivo with peptides corresponding to the vaccine antigens (NY-ESO-1, MAGE-A3, etc.). A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.
- Incubation: Plates are incubated (e.g., 18-48 hours at 37°C, 5% CO<sub>2</sub>) to allow activated T cells to secrete IFN-y, which is captured by the antibody on the membrane.[13]
- Detection: Cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate (e.g., HRP or ALP).
- Spot Development: A substrate is added that precipitates, forming a visible spot at the location of each cytokine-secreting cell.
- Analysis: The spots are counted using an automated reader, and the frequency of antigenspecific T cells is calculated (e.g., as spot-forming units per million PBMCs).[11]

## iNeST Platform: Individualized Neoantigen Specific Immunotherapy

The Individualized Neoantigen Specific Immunotherapy (iNeST) platform represents a fully personalized approach to cancer vaccination.[1][2] Each iNeST vaccine is custom-designed and manufactured for a single patient, targeting a unique set of neoantigens derived from mutations within that patient's tumor.[2][14] This approach, developed in collaboration with Genentech, aims to direct the immune system against targets that are exclusively present on cancer cells, minimizing the risk of off-tumor effects.[15]

#### **Mechanism of Action**

The core mechanism of T-cell activation for iNeST is similar to that of FixVac, involving the RNA-LPX delivery to DCs, mRNA translation, and antigen presentation.[14] However, instead of shared TAAs, the vaccine directs the immune system against up to 20 patient-specific neoantigens.[16] These neoantigens, arising from tumor-specific mutations, are highly immunogenic as they are not subject to central tolerance. The resulting polyclonal CD4+ and CD8+ T-cell response is precisely tailored to the patient's individual tumor, with the potential to recognize and eliminate even heterogeneous cancer cell populations.[17]



#### **Key Candidate: Autogene Cevumeran (BNT122)**

Autogene cevumeran is the lead candidate from the iNeST platform. It has been investigated in multiple solid tumors, with notable data emerging from a Phase 1 trial in patients with resected pancreatic ductal adenocarcinoma (PDAC).[18][19]

### Clinical Data Summary: Autogene Cevumeran in PDAC

The Phase 1 trial evaluated autogene cevumeran in combination with the anti-PD-L1 agent atezolizumab and standard-of-care chemotherapy.

| Trial / Cohort           | Number of<br>Patients  | Treatment                                                   | Key Outcomes                                                                                                                                           | Adverse Events                                                                |
|--------------------------|------------------------|-------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------|
| Phase 1<br>(NCT04161755) | 16 received<br>vaccine | Post-surgery: Atezolizumab, Autogene Cevumeran, mFOLFIRINOX | Vaccine induced<br>high-magnitude<br>neoantigen-<br>specific T cells in<br>50% (8/16) of<br>patients.[16][17]                                          | Vaccine-related Grade 3 fever and hypertension in 1 of 16 patients (6%). [20] |
| Phase 1 (Follow-<br>up)  | 16                     | N/A                                                         | Vaccine responders (n=8) had a significantly longer Recurrence-Free Survival (RFS) vs. non- responders (n=8) (Median not reached vs. 13.7 months).[21] | N/A                                                                           |

### **Experimental Protocols**

iNeST Manufacturing and Neoantigen Prediction Workflow: The on-demand manufacturing of an iNeST vaccine is a multi-step process that must be completed in a clinically relevant



#### timeframe.[17][18]

- Tumor and Blood Sampling: A sample of the patient's tumor (from surgery) and a normal blood sample are collected.[15]
- Sequencing: Whole-exome sequencing of both tumor and normal DNA is performed to identify tumor-specific somatic mutations. RNA sequencing of the tumor is also conducted to ensure the mutated genes are expressed.[14][22]
- · Computational Neoantigen Prediction:
  - Mutation Calling: Bioinformatics pipelines identify non-synonymous mutations in the tumor DNA.
  - Peptide Generation: The mutated DNA sequences are translated in silico into potential neo-peptides.
  - HLA Typing: The patient's specific HLA (Human Leukocyte Antigen) alleles are determined from their normal DNA.
  - Binding Affinity Prediction: Machine-learning algorithms predict the binding affinity of each neo-peptide to the patient's HLA class I and II molecules.[22]
  - Prioritization: A proprietary algorithm selects and prioritizes up to 20 of the most promising neoantigens based on factors like binding affinity, mutation clonality, and gene expression levels.[15][22]
- mRNA Vaccine Production: An mRNA molecule is synthesized that encodes for the selected neoantigens, often linked together. This mRNA is then formulated into the RNA-LPX delivery vehicle under Good Manufacturing Practice (GMP) conditions.[15]
- Quality Control and Administration: The final, individualized vaccine undergoes rigorous
  quality control before being shipped to the hospital for administration.[15] The entire process
  from surgery to vaccine administration was achieved in a median of 9.4 weeks in the PDAC
  trial.[20]

### **Visualizations (Graphviz DOT Language)**



#### FixVac Platform: General Workflow



Click to download full resolution via product page

Caption: High-level workflow for the off-the-shelf FixVac immunotherapy platform.



#### **iNeST Platform: Personalized Workflow**



Click to download full resolution via product page



Caption: The personalized, on-demand workflow of the iNeST immunotherapy platform.

### **Immunological Signaling Pathway**





Click to download full resolution via product page

Caption: Proposed mechanism of T-cell activation by RNA-LPX cancer vaccines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. BioNTech Publishes Data from mRNA-based BNT111 FixVac Melanoma Trial in Nature | BioNTech [investors.biontech.de]
- 2. BioNTech: mRNA platforms [biontech.com]
- 3. researchgate.net [researchgate.net]
- 4. BioNTech Publishes Data from mRNA-based BNT111 FixVac Melanoma Trial in Nature | BioNTech [investors.biontech.de]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. An RNA vaccine drives immunity in checkpoint-inhibitor-treated melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dermatologytimes.com [dermatologytimes.com]
- 9. vaccinenation.org [vaccinenation.org]
- 10. criver.com [criver.com]
- 11. mabtech.com [mabtech.com]
- 12. ELISPOT protocol | Abcam [abcam.com]
- 13. sinobiological.com [sinobiological.com]
- 14. BioNTech Expands Late-Stage Clinical Oncology Portfolio with Initiation of further Phase 2 Trial with mRNA-based Individualized Neoantigen Specific Immunotherapy in New Cancer Indication - BioSpace [biospace.com]
- 15. biontech.com [biontech.com]
- 16. researchgate.net [researchgate.net]



- 17. researchgate.net [researchgate.net]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Three-year Phase 1 Follow-Up Data for mRNA-based Individualized Immunotherapy Candidate Show Persistence of Immune Response and Delayed Tumor Recurrence in Some Patients with Resected Pancreatic Cancer | BioNTech [investors.biontech.de]
- 20. mRNA vaccine can recognise neoantigens in pancreatic cancers US study Juta MedicalBrief [medicalbrief.co.za]
- 21. ascopubs.org [ascopubs.org]
- 22. Neoantigen prediction and computational perspectives towards clinical benefit: Recommendations from the ESMO Precision Medicine Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BioNTech's FixVac and iNeST platforms explained].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15619725#biontech-s-fixvac-and-inest-platforms-explained]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





